2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methyl-3-phenylpentanoic acid
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Overview
Description
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methyl-3-phenylpentanoic acid is a synthetic compound commonly used in peptide synthesis. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely utilized in solid-phase peptide synthesis due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methyl-3-phenylpentanoic acid typically involves the protection of the amino group of an amino acid with the Fmoc group. This is achieved through the reaction of the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate . The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methyl-3-phenylpentanoic acid undergoes several types of chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base such as piperidine.
Coupling: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or DIC.
Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide).
Coupling: HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide) in DMF.
Oxidation: Oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions are typically peptides with the desired sequence, where the Fmoc group has been successfully removed and the amino acids have been coupled in the correct order .
Scientific Research Applications
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methyl-3-phenylpentanoic acid is extensively used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex peptides and proteins.
Biology: In the study of protein-protein interactions and enzyme-substrate relationships.
Medicine: For the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for various applications, including diagnostics and research.
Mechanism of Action
The mechanism of action of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methyl-3-phenylpentanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during the coupling reactions, preventing unwanted side reactions. It is then removed under mild basic conditions, allowing the amino group to participate in further reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-[(9H-Fluoren-9-ylmethoxy)carbonylamino]isobutyric Acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- Fmoc-Lys(Boc)-OH
Uniqueness
Compared to similar compounds, 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methyl-3-phenylpentanoic acid offers unique advantages in peptide synthesis due to its stability and ease of removal. Its structure allows for efficient protection and deprotection cycles, making it a preferred choice in automated peptide synthesis .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methyl-3-phenylpentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO4/c1-17(2)24(18-10-4-3-5-11-18)25(26(29)30)28-27(31)32-16-23-21-14-8-6-12-19(21)20-13-7-9-15-22(20)23/h3-15,17,23-25H,16H2,1-2H3,(H,28,31)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIMRNIRPCTXOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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